2-(Benzo[d]thiazol-6-yloxy)acetic acid
Overview
Description
2-(Benzo[d]thiazol-6-yloxy)acetic acid is a useful research compound. Its molecular formula is C9H7NO3S and its molecular weight is 209.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of “2-(Benzo[d]thiazol-6-yloxy)acetic acid” is the Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an enzyme that plays a crucial role in insulin signaling and is considered a potential target for the treatment of diabetes and obesity.
Mode of Action
The compound interacts with its target, PTP1B, by inhibiting its activity . This inhibition results in enhanced insulin signaling, which can help in the management of hyperglycemia.
Biochemical Pathways
The inhibition of PTP1B affects the insulin signaling pathway. Enhanced insulin signaling can lead to improved glucose uptake and metabolism, helping to regulate blood glucose levels .
Result of Action
The inhibition of PTP1B by “this compound” leads to enhanced insulin signaling . This can result in improved glucose uptake and metabolism, potentially offering therapeutic benefits in the management of diabetes.
Biochemical Analysis
Biochemical Properties
2-(Benzo[d]thiazol-6-yloxy)acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The benzothiazole ring in its structure is known to engage in electrophilic and nucleophilic substitutions, which can influence its reactivity with different biomolecules . For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase . These interactions can modulate the activity of these enzymes, thereby affecting cellular redox balance.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors involved in oxidative stress responses, leading to changes in the expression of genes related to antioxidant defense . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby modulating cellular redox balance . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing antioxidant defense and reducing oxidative stress . At high doses, it can cause toxic effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. For instance, it has been shown to influence the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation, thereby affecting energy production and metabolic balance . Additionally, this compound can modulate the levels of key metabolites, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells can influence its biochemical activity, as it can interact with different biomolecules in specific cellular environments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, where it can exert its effects on cellular metabolism and gene expression . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, thereby influencing its biochemical activity .
Properties
IUPAC Name |
2-(1,3-benzothiazol-6-yloxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c11-9(12)4-13-6-1-2-7-8(3-6)14-5-10-7/h1-3,5H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMVSZZYKCRLHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCC(=O)O)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653453 | |
Record name | [(1,3-Benzothiazol-6-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273939-87-0 | |
Record name | [(1,3-Benzothiazol-6-yl)oxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40653453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.